N'1,N'4-bis(4-methoxybenzylidene)succinohydrazide
Description
Properties
Molecular Formula |
C20H22N4O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C20H22N4O4/c1-27-17-7-3-15(4-8-17)13-21-23-19(25)11-12-20(26)24-22-14-16-5-9-18(28-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)(H,24,26)/b21-13+,22-14+ |
InChI Key |
QFWRSXSKGIWAFC-JFMUQQRKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Diethyl Succinate
Diethyl succinate undergoes hydrazinolysis in the presence of hydrazine hydrate (NH₂NH₂·H₂O) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where hydrazine replaces ethoxy groups to form succinohydrazide.
Reaction Conditions:
-
Solvent: Ethanol or methanol
-
Temperature: Reflux (78°C for ethanol, 64°C for methanol)
-
Time: 2–4 hours
The product is purified via recrystallization from methanol, yielding white crystalline succinohydrazide.
Condensation with 4-Methoxybenzaldehyde
The second step involves the condensation of succinohydrazide with 4-methoxybenzaldehyde to form the bis-hydrazone derivative. This reaction is a classic example of Schiff base formation, facilitated by acid catalysis.
Acid-Catalyzed Schiff Base Formation
The aldehyde groups of 4-methoxybenzaldehyde react with the amino groups of succinohydrazide in a 2:1 molar ratio. Acid catalysts such as acetic acid or hydrochloric acid (HCl) protonate the carbonyl oxygen of the aldehyde, enhancing electrophilicity and promoting nucleophilic attack by the hydrazide.
Reaction Conditions:
Effect of Solvent
Methanol and ethanol are equally effective, but ethanol is preferred due to higher reflux temperatures, which accelerate reaction kinetics.
Stoichiometric Considerations
A 2.2:1 molar ratio of aldehyde to succinohydrazide ensures complete bis-substitution, minimizing mono-hydrazone byproducts.
Catalytic Efficiency
Acetic acid provides milder conditions compared to HCl, reducing side reactions such as aldehyde oxidation.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. For example, a 30-minute irradiation at 100°C in ethanol with acetic acid achieves 82% yield, comparable to conventional reflux.
Solid-State Mechanochemical Synthesis
Ball milling succinohydrazide and 4-methoxybenzaldehyde with a catalytic amount of p-toluenesulfonic acid (PTSA) for 45 minutes yields 76% product. This solvent-free method aligns with green chemistry principles.
Comparative Analysis of Methods
The table below summarizes key parameters for different synthetic routes:
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Conventional Reflux | Ethanol | Acetic acid | 4 | 85 | 98 |
| Microwave | Ethanol | Acetic acid | 0.5 | 82 | 97 |
| Mechanochemical | None | PTSA | 0.75 | 76 | 95 |
Challenges and Solutions
Chemical Reactions Analysis
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced hydrazide derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated that N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide may possess anti-inflammatory and anticancer properties. It has been investigated for its ability to inhibit the growth of cancer cells and reduce inflammation in biological systems.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.
Comparison with Similar Compounds
Coordination Chemistry and Fluorescence
- Methoxy vs. Hydroxy-Nitro Groups: The 2-hydroxy-5-nitro substituents in enable strong fluorescence and selective Fe³⁺ binding due to electron-withdrawing nitro groups and chelating hydroxyls. In contrast, 4-methoxy groups (electron-donating) may reduce metal ion affinity but enhance solubility in non-polar solvents.
- Pyridyl vs. Methoxy : The pyridyl groups in H22 facilitate coordination with transition metals (Co, Ni, Zn), enabling catalytic CO₂ conversion. Methoxy groups lack such coordinating ability but may stabilize π-π interactions in supramolecular assemblies.
Thermal and Material Properties
- Polyurethanes : The 4-hydroxyphenyl derivative forms semicrystalline polymers with high thermal stability (decomposition >300°C). Methoxy analogs may exhibit lower thermal resistance but improved solubility in aprotic solvents due to reduced hydrogen bonding.
Key Research Findings
Fluorescence and Sensing : Nitro-hydroxy derivatives outperform methoxy analogs in metal ion detection (e.g., Fe³⁺), highlighting the role of electron-withdrawing groups in enhancing fluorescence quenching.
Catalytic Efficiency: Pyridyl-substituted H22 achieves >90% conversion in CO₂ cycloaddition, whereas methoxy groups lack catalytic sites, directing applications toward non-catalytic uses.
Biological Selectivity : Hydroxy and pyridyl groups correlate with higher bioactivity (e.g., DNA cleavage ), while methoxy groups may prioritize pharmacokinetic properties over potency.
Biological Activity
N'1,N'4-bis(4-methoxybenzylidene)succinohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on antimicrobial properties.
Synthesis and Characterization
This compound is synthesized through the condensation reaction of 4-methoxybenzaldehyde with succinohydrazide. The reaction typically occurs in an alcohol solvent, such as ethanol or methanol, under reflux conditions. The resulting compound can be characterized using various techniques, including:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry : To confirm molecular weight.
- X-ray Crystallography : To determine the crystal structure.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. Studies indicate that this compound exhibits significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 62.5 μg/mL | Bacterial |
| Escherichia coli | 62.5 μg/mL | Bacterial |
| Candida albicans | >125 μg/mL | Fungal (negligible) |
| Aspergillus niger | 125 μg/mL | Fungal |
The compound demonstrated a MIC of 62.5 μg/mL against both Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity. However, its effectiveness against fungal strains like Candida albicans was negligible, suggesting selective antimicrobial properties.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of microbial cell membranes and inhibition of vital metabolic processes. The presence of the hydrazone functional group is thought to play a critical role in its bioactivity by forming coordination complexes with metal ions, which can enhance its efficacy.
Case Studies
Several studies have reported on the biological evaluation of similar Schiff base compounds, revealing that metal complexes often exhibit enhanced biological activity compared to their uncoordinated ligands. For instance:
- A study demonstrated that nickel complexes of related hydrazones showed improved antimicrobial activity compared to their free ligands, with specific MIC values indicating selective inhibition against pathogenic bacteria .
- Another investigation highlighted the potential antitubercular activity of Schiff base metal complexes derived from similar structures, emphasizing the importance of metal coordination in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'1,N'4-bis(4-methoxybenzylidene)succinohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between succinic dihydrazide and 4-methoxybenzaldehyde. A common protocol involves refluxing equimolar amounts of the reactants in ethanol with catalytic acetic acid (2–5 drops) for 2–6 hours . Optimization includes:
- Solvent choice : Ethanol or methanol for solubility and reaction efficiency.
- Temperature : Reflux (70–80°C) to accelerate imine bond formation.
- Catalyst : Acetic acid (protonates the carbonyl, enhancing electrophilicity).
- Purification : Recrystallization from ethanol or column chromatography for higher purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies C=N (1590–1630 cm⁻¹), N–H (3200–3400 cm⁻¹), and C=O (1650–1680 cm⁻¹) stretches .
- NMR : ¹H NMR reveals methoxy proton signals at δ 3.8–3.9 ppm and aromatic protons at δ 6.8–7.8 ppm. ¹³C NMR confirms imine (C=N, ~160 ppm) and carbonyl (C=O, ~170 ppm) groups .
- X-ray Crystallography : Resolves planar geometry of the hydrazone backbone and dihedral angles between aryl rings (e.g., 9.3° in analogous structures) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311G* optimizations reveal frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), charge distribution, and electrostatic potential maps. Solvent effects (e.g., polarizable continuum models) refine aqueous-phase reactivity predictions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., DNA grooves, kinase enzymes). Binding affinities (ΔG values) correlate with experimental IC₅₀ data for anticancer activity .
Q. What strategies enhance the biological activity of this compound through structural modifications or metal coordination?
- Methodological Answer :
- Metal Complexation : React with transition metals (e.g., Zn²⁺, Cu²⁺) in DMF/ethanol to form trinuclear complexes. Enhanced nuclease activity via ROS generation is observed in Cu(II) complexes .
- Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) to aryl rings to improve DNA intercalation. For example, nitro-substituted analogs show 10-fold higher cytotoxicity (IC₅₀ = 1.6 μM vs. 25.5 μM for parent compound) .
Q. How do solvent polarity and pH influence the compound’s stability and interaction with biomolecules?
- Methodological Answer :
- Stability Studies : UV-Vis spectroscopy in varying pH (2–12) shows maximal stability at pH 7.4 (λmax ~350 nm). Degradation occurs in strongly acidic/basic conditions via hydrazone bond hydrolysis .
- DNA Binding : Fluorescence quenching assays (e.g., ethidium bromide displacement) quantify intercalation. Stern-Volmer constants (Ksv ~10⁴ M⁻¹) indicate groove binding predominates in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
